molecular formula C7H14N2O3 B14697333 methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate CAS No. 34375-74-1

methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate

Cat. No.: B14697333
CAS No.: 34375-74-1
M. Wt: 174.20 g/mol
InChI Key: BFPYGRSMHISTQB-UHFFFAOYSA-N
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Description

Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate is a compound belonging to the carbamate family Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate typically involves the reaction of an appropriate amine with an isocyanate or carbamoyl chloride. One common method is the reaction of ethyl isocyanate with N-ethoxycarbonylimidoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of carbamates often involves the use of phosgene or its derivatives. due to the hazardous nature of phosgene, alternative methods such as the use of dimethyl carbonate (DMC) have been developed. DMC is a safer and more environmentally friendly reagent that can be used to produce carbamates through transcarbamoylation reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to form stable complexes with enzymes makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

34375-74-1

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate

InChI

InChI=1S/C7H14N2O3/c1-4-6(9-12-5-2)8-7(10)11-3/h4-5H2,1-3H3,(H,8,9,10)

InChI Key

BFPYGRSMHISTQB-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=N/OCC)/NC(=O)OC

Canonical SMILES

CCC(=NOCC)NC(=O)OC

Origin of Product

United States

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